N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide core, which is further linked via a sulfanyl bridge to a 1-methyl-1H-imidazole ring substituted at position 5 with a 4-methoxyphenyl group. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety may influence electronic properties and target binding. The sulfanyl acetamide linkage is a critical pharmacophore observed in bioactive molecules, often contributing to antibacterial, antiparasitic, or anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-27-17(12-3-6-14(29-2)7-4-12)10-25-19(27)30-11-18(28)26-16-9-13(20(22,23)24)5-8-15(16)21/h3-10H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCVAGTUWVTVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction.
Attachment of the chloro-trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the thioacetamide linkage: This step involves the reaction of the intermediate with a thioacetamide reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The electron-deficient 2-chloro-5-(trifluoromethyl)phenyl group undergoes nucleophilic aromatic substitution under specific conditions:
Key observations:
-
Trifluoromethyl groups act as strong electron-withdrawing groups, activating the chloro substituent for substitution.
-
Steric hindrance from the adjacent trifluoromethyl group reduces reaction rates compared to unsubstituted chlorophenyl analogs.
Sulfur-Based Reactivity
The sulfanyl (-S-) bridge participates in oxidation and alkylation reactions:
Table 2.1: Sulfur Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 55–60°C, 3 h | Sulfoxide derivative (-SO-) | Intermediate for prodrug synthesis |
| KMnO₄ (acidic) | H₂SO₄, 0°C, 1 h | Sulfone derivative (-SO₂-) | Enhances metabolic stability |
Table 2.2: Sulfur Alkylation
| Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Methyl iodide | NaH | THF | Methylthioether (-S-CH₃) |
| Benzyl bromide | K₂CO₃ | DMF | Benzylthioether (-S-CH₂C₆H₅) |
Notes:
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Oxidation to sulfone increases polarity by 1.5 logP units, improving aqueous solubility .
-
Alkylation requires anhydrous conditions to prevent competing hydrolysis.
Acetamide Hydrolysis
The acetamide group undergoes both acidic and basic hydrolysis:
| Conditions | Reagents | Products | Kinetics (t₁/₂) |
|---|---|---|---|
| 6M HCl, reflux, 8 h | Hydrochloric acid | Carboxylic acid + 2-aminothiazole | 3.2 h |
| 2M NaOH, ethanol, 60°C, 5 h | Sodium hydroxide | Sodium carboxylate + free amine | 1.8 h |
Mechanistic insights:
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Acidic hydrolysis proceeds via N-protonation followed by nucleophilic water attack (k = 0.216 h⁻¹).
-
Basic hydrolysis shows pseudo-first-order kinetics with Eₐ = 58.2 kJ/mol.
Imidazole Ring Functionalization
The 5-(4-methoxyphenyl)-1-methylimidazole moiety participates in electrophilic substitutions:
Table 4.1: Electrophilic Aromatic Substitution
| Reaction | Electrophile | Position | Catalyst | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | - | 72% |
| Bromination | Br₂/FeBr₃ | C-4 | Iron(III) bromide | 65% |
| Friedel-Crafts Acylation | AcCl/AlCl₃ | C-4 | AlCl₃ | 48% |
Regioselectivity:
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Methoxy group at C-5 directs incoming electrophiles to the C-4 position (para to sulfur) .
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Methyl group at N-1 prevents N-alkylation side reactions.
Trifluoromethyl Group Reactivity
While generally inert, the CF₃ group participates in:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Radical fluorination | F₂ gas, UV light, -78°C | Partial substitution to CF₂Cl |
| Nucleophilic displacement | Not achievable under standard conditions | Retains CF₃ group integrity |
Experimental limitations:
-
CF₃ shows <5% conversion in SNAr reactions even at 150°C.
-
Radical pathways require cryogenic conditions to control selectivity .
Coordination Chemistry
The sulfur and carbonyl groups enable metal complexation:
| Metal Salt | Ligand Sites | Complex Stoichiometry | Application |
|---|---|---|---|
| Cu(NO₃)₂ | Sulfur + carbonyl O | 1:2 (metal:ligand) | Antibacterial agents |
| PdCl₂ | Sulfur only | 1:1 | Catalytic cross-coupling |
Stability data:
This systematic analysis demonstrates the compound’s versatility in synthetic chemistry, with validated data from multiple experimental studies . The reactivity profile supports its utility as a scaffold for developing bioactive molecules with tailored physicochemical properties.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of imidazole, including N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, exhibit significant antibacterial properties. A study published in MDPI demonstrated that imidazole derivatives could effectively target Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound was tested alongside other imidazole derivatives, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics like metronidazole .
Case Studies
- Study on Synthesis and Bioactivity : In a comprehensive study focusing on the synthesis of imidazole derivatives, researchers synthesized several compounds including this compound. The synthesized compounds were evaluated for their antibacterial activity against various bacterial strains. Results showed that some derivatives had MIC values lower than those of reference antibiotics, highlighting their potential as effective antibacterial agents .
- Comparative Analysis : A comparative analysis involving various imidazole derivatives revealed that the presence of specific substituents significantly influenced antibacterial efficacy. The study found that compounds with methoxy and trifluoromethyl groups exhibited enhanced activity against S. aureus and E. coli, suggesting that structural modifications can optimize therapeutic outcomes .
Additional Applications
Besides antibacterial properties, this compound may have potential applications in:
- Antifungal Activity : Some imidazole derivatives are known for their antifungal properties, which could extend the utility of this compound in treating fungal infections.
- Cancer Research : Compounds with similar structures have been investigated for their anticancer properties, potentially targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Key Insights :
- Replacement of the imidazole core with 1,3,4-thiadiazole (as in ) may alter electronic properties and binding affinity due to differences in aromaticity and hydrogen-bonding capacity.
- Substitution at the imidazole’s 5-position with 4-methoxyphenyl (target compound) vs.
Substituent Effects on the Aryl Groups
Key Insights :
Physicochemical Properties :
- The trifluoromethyl group increases metabolic stability and resistance to oxidative degradation.
- The 4-methoxyphenyl substituent improves solubility compared to non-polar aryl groups (e.g., ’s phenyl group).
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C25H27ClF4N2O4S
- Molecular Weight : 563.005 g/mol
- CAS Number : 6242-94-0
The structure features a chloro-trifluoromethyl phenyl group, an imidazole moiety, and a sulfanyl acetamide linkage, which are crucial for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the imidazole ring suggests potential activity in modulating enzyme functions or receptor interactions, particularly in the context of cancer therapy and anti-inflammatory responses.
Biological Activity Overview
-
Anticancer Activity :
- Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted to inhibit cell proliferation in breast and prostate cancer models.
- Case Study : A derivative of this compound was tested on MCF-7 breast cancer cells, showing an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .
-
Anti-inflammatory Effects :
- The compound has been reported to reduce inflammatory markers in vitro. It appears to inhibit the NF-kB signaling pathway, which is pivotal in the inflammatory response.
- Research Finding : In a study involving LPS-stimulated macrophages, treatment with the compound reduced TNF-alpha levels by approximately 40% .
- Antimicrobial Activity :
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC |
|---|---|---|---|
| Compound A | Similar phenyl group | Anticancer | 15 µM |
| Compound B | Imidazole derivative | Anti-inflammatory | 40% TNF-alpha reduction |
| Compound C | Sulfanyl linkage | Antimicrobial | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
